molecular formula C16H15N3O B5571773 2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5571773
M. Wt: 265.31 g/mol
InChI Key: MYROAMCGAIDSMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the formation of one-dimensional chains via intermolecular π-π interactions. For example, 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole, a related compound, forms one-dimensional chains through such interactions (Hou et al., 2013).

Molecular Structure Analysis

X-ray diffraction is commonly used to analyze the molecular structure of oxadiazole derivatives. For instance, the structure of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole was confirmed using this method, revealing its crystallization in the monoclinic system (Shen et al., 2018).

Chemical Reactions and Properties

Oxadiazole derivatives have been synthesized for various applications, including antimycobacterial activities. For example, 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridines showed significant activity against Mycobacterium tuberculosis (Navarrete-Vázquez et al., 2007).

Physical Properties Analysis

The physical properties, such as thermal behavior, of oxadiazole derivatives are crucial for their applications. For example, a study on a fused, tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, revealed its high density and low thermal stability (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, such as electron affinity and photoluminescence, of oxadiazole derivatives are important for their use in electronic and optical applications. For instance, the inclusion of pyridyl rings in 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrids enhances electron affinity compared to phenyl analogues, making them useful in organic light-emitting diodes (Oyston et al., 2005).

Scientific Research Applications

Apoptosis Induction and Anticancer Activity

Compounds structurally related to 2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine have been explored for their potential as apoptosis inducers and anticancer agents. For instance, derivatives with modifications in the oxadiazole and phenyl groups have shown good activity against several cancer cell lines, including breast and colorectal cancers. These compounds can arrest cells in the G(1) phase, followed by induction of apoptosis, identifying them as potential anticancer agents with specific molecular targets like TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives, including those incorporating pyridine units, have been synthesized and utilized as electron transporters and exciton blockers in OLEDs, showcasing high efficiency and reduced driving voltages. These materials have been found to significantly enhance device performance across blue, green, and red devices, demonstrating their potential as versatile components in OLED fabrication (Shih et al., 2015).

Antimicrobial and Antifungal Properties

Derivatives have been designed to exhibit potent antibacterial and antifungal properties. Some compounds have demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), showing promise for the development of new antimicrobial agents (Desai et al., 2016).

Mechanism of Action

While the specific mechanism of action for “2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine” is not mentioned in the available resources, 1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

Safety and Hazards

The safety data sheet for a related compound, 2-Propylphenyl isocyanate, indicates that it is classified as a flammable liquid, and it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The broad spectrum of biological activities of 1,2,4-oxadiazoles suggests that “2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could be further explored for potential applications in medicine and agriculture . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

5-(4-propylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-5-12-7-9-13(10-8-12)16-18-15(19-20-16)14-6-3-4-11-17-14/h3-4,6-11H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYROAMCGAIDSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

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